Lipophilicity Tuning with 3-Ethyl and 1-Methyl Substituents
The target compound exhibits a computed XLogP3 of 2.6, compared to XLogP3 ≈ 1.5 for the unsubstituted 1H-pyrazolo[3,4-b]pyridine parent scaffold [1]. The 3-ethyl and 1-methyl substituents contribute approximately +1.1 log units of lipophilicity, which is significant for membrane permeability optimization. By contrast, the commonly available 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0), which lacks the 3-ethyl group, is predicted to have XLogP3 ≈ 1.9, placing the target compound in a distinct physicochemical space that may better match lead-like criteria for CNS or intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine (parent scaffold): XLogP3 ≈ 1.5; 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (predicted): XLogP3 ≈ 1.9 |
| Quantified Difference | Δ XLogP3 = +1.1 vs. parent scaffold; Δ ≈ +0.7 vs. non-ethylated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity of the target compound enables it to access a distinct property space that is more suitable for lead series requiring enhanced passive membrane permeability or binding to lipophilic enzyme pockets, making it a purposeful choice for focused library design.
- [1] PubChem Compound Summary for CID 129982091, 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. NCBI, 2026. Computed XLogP3: 2.6. View Source
